molecular formula C9H12BrN3OS B8381188 1-Acetyl-4-(4-bromo-1,3-thiazol-2-yl)piperazine

1-Acetyl-4-(4-bromo-1,3-thiazol-2-yl)piperazine

Cat. No.: B8381188
M. Wt: 290.18 g/mol
InChI Key: NQNWIIGTTBLOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-(4-bromo-1,3-thiazol-2-yl)piperazine is a useful research compound. Its molecular formula is C9H12BrN3OS and its molecular weight is 290.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12BrN3OS

Molecular Weight

290.18 g/mol

IUPAC Name

1-[4-(4-bromo-1,3-thiazol-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C9H12BrN3OS/c1-7(14)12-2-4-13(5-3-12)9-11-8(10)6-15-9/h6H,2-5H2,1H3

InChI Key

NQNWIIGTTBLOSU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=CS2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-acetylpiperazine (316 mg, 4.78 mmol) and 2,4-dibromo-1,3-thiazole (900 mg, 3.71 mmol) in N,N-dimethylformamide (8 ml) was added triethylamine (0.78 ml, 5.56 mmol). The reaction mixture was stirred at 50° C. for 14 hrs and at 65° C. for 6 hrs. After cooling to room temperature, the reaction mixture was poured into water, and the mixture was extracted with ethyl acetate. The combined organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by silica gel column chromatography (dichloromethane:methanol=100:0→98:2) to give 1-acetyl-4-(4-bromo-1,3-thiazol-2-yl)piperazine (590 mg, yield 55%) as a pale-white brown solid.
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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